molecular formula C9H10BrNO2 B1375257 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1451390-75-2

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B1375257
CAS No.: 1451390-75-2
M. Wt: 244.08 g/mol
InChI Key: NEGUYDTYMGKHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Preparation Methods

2-Bromopyridine+NaOH+THF2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine\text{2-Bromopyridine} + \text{NaOH} + \text{THF} \rightarrow \text{this compound} 2-Bromopyridine+NaOH+THF→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in metal-catalyzed reactions, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine can be compared with other similar compounds, such as:

  • 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine
  • 2-Bromo-3-((oxolan-3-yloxy)pyridine
  • 2-Bromo-3-((tetrahydro-3-furanyloxy)pyridine

These compounds share similar structural features but may differ in their reactivity, stability, and applications. The unique combination of the bromine atom and the tetrahydrofuran moiety in this compound makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUYDTYMGKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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